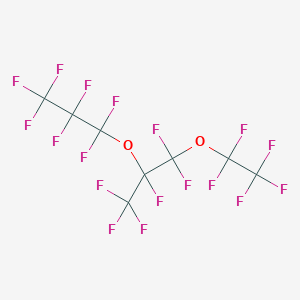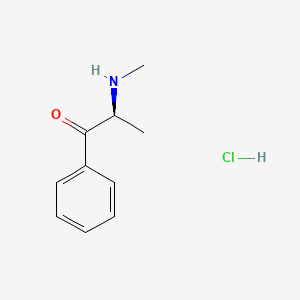
Methcathinone hydrochloride, (-)-
Overview
Description
Methcathinone hydrochloride, also known as a psychoactive cathinone, is a β-ketone analog of methamphetamine and has comparable effects on monoamine uptake . It is regulated as a Schedule I controlled substance in the United States .
Synthesis Analysis
Methcathinone can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration .Molecular Structure Analysis
The molecular structure of Methcathinone hydrochloride has been analyzed using various instrumental analytical methods .Chemical Reactions Analysis
The gas chromatographic-mass spectrometric analysis of methcathinone and designer analogues showed a major chromatographic peak with a mass spectrum characteristic of the parent molecule . The major chromatographic peak was accompanied by a secondary, well-resolved peak that yielded a molecular ion 2 mass units less than that of the major peak .Physical and Chemical Properties Analysis
The physical and chemical properties of Methcathinone hydrochloride have been analyzed using various methods .Scientific Research Applications
1. Neurochemical Effects and Behavioral Analysis
Methcathinone Hydrochloride (MCAT) is recognized for its effects on the monoamine neurotransmitter systems. A study by Bonano et al. (2015) explored the quantitative structure–activity relationships (QSAR) of MCAT and its para-substituted analogues. The research focused on the in vitro potency of MCAT to promote monoamine release and its in vivo modulation of behaviors related to abuse potential. This study is pivotal in understanding the neurochemical and behavioral effects of MCAT.
2. Analytical and Forensic Science
In the field of forensic science, the analysis and identification of methcathinone analogs like buphedrone and pentedrone have been vital. Maheux and Copeland (2012) synthesized reference materials for these substances, providing comprehensive characterization through various analytical techniques. This research aids in the detection and identification of methcathinone analogs in forensic investigations.
3. Chemical Characterization
The structural analysis of methcathinone hydrochloride and its derivatives has been an important area of study. Kuś et al. (2018) identified and characterized ephedrone (methcathinone) hydrochloride and its fundamental derivatives, providing valuable insights into their chemical properties through methods like X-ray crystallography and spectroscopy.
4. Pharmacological Interactions
Investigating the pharmacological interactions of methcathinone with transporters and receptors is crucial for understanding its effects. A study by Eshleman et al. (2013) examined how synthetic methcathinones, including MCAT, interact with human dopamine, serotonin, and norepinephrine transporters. This research provides insights into the potential neurotoxic and abused properties of methcathinone.
Mechanism of Action
Target of Action
Methcathinone hydrochloride, also known as (-)-Methcathinone, primarily targets the dopamine transporter (DAT) and the serotonin transporter (SERT) . These transporters play a crucial role in regulating the reuptake of dopamine and serotonin, respectively, which are neurotransmitters involved in mood regulation, reward, and motivation.
Mode of Action
Methcathinone hydrochloride acts as a potent inhibitor of dopamine uptake, thereby increasing the concentration of dopamine in the synaptic cleft . This leads to an enhanced dopaminergic neurotransmission, resulting in increased stimulation and euphoria. It also inhibits the reuptake of serotonin, although to a lesser extent . This inhibition leads to an increase in serotonin levels in the synaptic cleft, contributing to the compound’s psychoactive effects .
Biochemical Pathways
Methcathinone hydrochloride affects several biochemical pathways. The most significant of these is the dopaminergic pathway , where it inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft . It also affects the serotonergic pathway by inhibiting the reuptake of serotonin . The metabolic pathways of methcathinone hydrochloride involve the reduction of the keto group and hydroxylation on the alkyl chains . The relative importance of these metabolic transformations depends on the specific substituents of the cathinone .
Pharmacokinetics
The pharmacokinetics of methcathinone hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After administration, methcathinone hydrochloride is rapidly absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it undergoes reduction of the keto group and hydroxylation on the alkyl chains . The metabolites are then excreted in the urine . The half-life, clearance rate, and bioavailability of methcathinone hydrochloride can be influenced by various factors, including the route of administration and individual metabolic differences .
Result of Action
The action of methcathinone hydrochloride at the molecular and cellular level results in a range of effects. It increases spontaneous locomotor activity, potentiates the release of dopamine from dopaminergic nerve terminals in the brain, and causes appetite suppression . At the cellular level, methcathinone hydrochloride can induce changes in gene expression, particularly of immediate-early genes (IEGs) such as Arc and c-fos .
Action Environment
The action, efficacy, and stability of methcathinone hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature, humidity, and light exposure can potentially influence the degradation and potency of methcathinone hydrochloride . Furthermore, individual factors such as age, sex, genetic makeup, and health status can also influence the compound’s action and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methcathinone hydrochloride, (-)- interacts with various enzymes, proteins, and other biomolecules. It functions by enhancing monoaminergic neurotransmission (i.e., dopamine, norepinephrine, and serotonin) via various mechanisms, including inhibition of monoamine reuptake, the release of neurotransmitters stored inside synaptic vesicles, and direct interaction with receptors .
Cellular Effects
Methcathinone hydrochloride, (-)- has significant effects on various types of cells and cellular processes. It stimulates in a dose-dependent manner horizontal locomotor activity of mice . It also increases spontaneous rodent locomotor activity, potentiates the release of dopamine from dopaminergic nerve terminals in the brain, and causes appetite suppression .
Molecular Mechanism
Methcathinone hydrochloride, (-)- exerts its effects at the molecular level through several mechanisms. It inhibits plasma membrane monoamine transporters . It is also metabolized via N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring .
Temporal Effects in Laboratory Settings
The effects of Methcathinone hydrochloride, (-)- change over time in laboratory settings. Lower doses (10 and 25 mg/kg) of Methcathinone hydrochloride, (-)- had a clear motor activity stimulating effect and this was clearly dose-dependent . High doses of Methcathinone hydrochloride, (-)- produced epileptic seizures in 74% of the animals and became lethal with the highest doses .
Dosage Effects in Animal Models
The effects of Methcathinone hydrochloride, (-)- vary with different dosages in animal models. Lower doses (10 and 25 mg/kg) of Methcathinone hydrochloride, (-)- had a clear motor activity stimulating effect and this was clearly dose-dependent . High doses of Methcathinone hydrochloride, (-)- produced epileptic seizures in 74% of the animals and became lethal with the highest doses .
Metabolic Pathways
Methcathinone hydrochloride, (-)- is involved in various metabolic pathways. It is metabolized via N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . The glucuronic acid conjugation to metabolites stemming for keto group reduction constituted the sole Phase II transformation identified .
Properties
IUPAC Name |
(2S)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXNCHDKYZOSY-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-93-0 | |
| Record name | Methcathinone hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66514-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHCATHINONE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2Q5GUH10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What neurological risks are associated with Methcathinone hydrochloride, (-)- abuse?
A: Research has identified a strong link between the intravenous use of self-prepared Methcathinone hydrochloride, (-)- and a severe form of manganese poisoning. [, , ] This poisoning is often misdiagnosed as Parkinson's disease due to the similar clinical presentation, including tremors, rigidity, and difficulty with movement. Notably, manganese poisoning induced by Methcathinone hydrochloride, (-)- is often resistant to traditional Parkinson's disease treatments like levodopa. [, ]
Q2: What makes Methcathinone hydrochloride, (-)- induced manganese poisoning unique?
A: Unlike typical manganese poisoning, which primarily presents with Parkinsonian-like symptoms, Methcathinone hydrochloride, (-)- abuse can lead to a distinct clinical picture. [] One study describes a case where a patient exhibited "choreic movements, severe postural instability, and 'cock-walk' gait," indicating a hyperkinetic syndrome rather than the more common hypokinetic presentation. [] This difference in presentation might be attributed to the unique pattern of manganese deposition in the brain caused by Methcathinone hydrochloride, (-)- abuse, as observed in MRI studies. []
Q3: What are the long-term consequences of Methcathinone hydrochloride, (-)- induced manganese poisoning?
A: The long-term prognosis for Methcathinone hydrochloride, (-)- induced manganese poisoning is generally poor. [] Even after cessation of the drug, the neurological damage caused by manganese accumulation appears to be irreversible. This irreversibility leads to persistent and often worsening neurological symptoms, significantly impacting the individual's quality of life. [] Currently, there are no known effective treatments to reverse the neurological damage caused by this type of manganese poisoning. []
Q4: Are there any characteristic MRI findings in Methcathinone hydrochloride, (-)- induced manganese poisoning?
A: Yes, studies show unique MRI findings in individuals who abuse Methcathinone hydrochloride, (-)-. [, ] One study reported "high signal intensity of white matter in the basal ganglia and pituitary gland" on T1-weighted images and "decreased signal mostly of globus pallidus" on T2-weighted images. [] Interestingly, while these MRI changes can sometimes disappear over time, the clinical symptoms tend to persist. [] This suggests that the initial damage caused by manganese deposition can lead to ongoing neurological deterioration even after the acute phase.
- Acute Hyperkinetic Syndrome Due to Ephedrone Abuse.
- Manganese-induced Parkinsonism associated with methcathinone (Ephedrone) abuse.
- [Chronic manganese intoxication due to methcathinone (ephedron) abuse: a case report].
- Improvement in Ephedrone Parkinsonism After Global Pallidus Pars Interna Deep Brain Stimulation Implantation.
- The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)
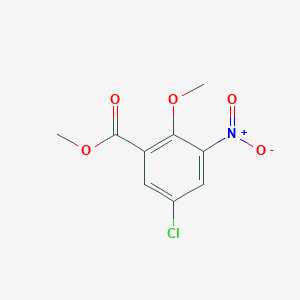

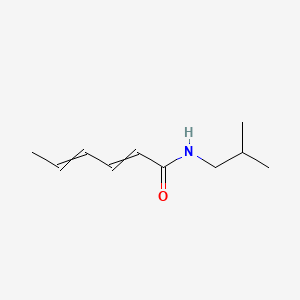
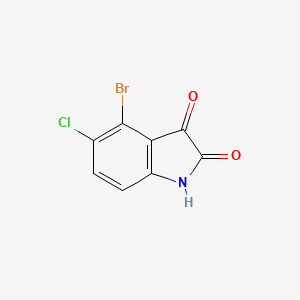
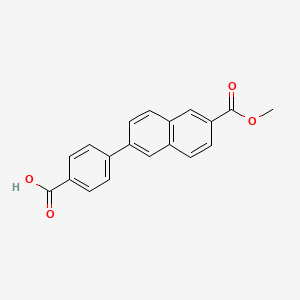
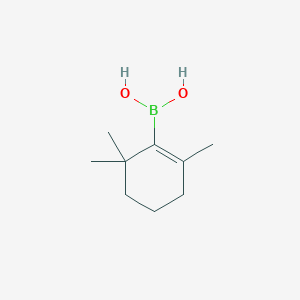
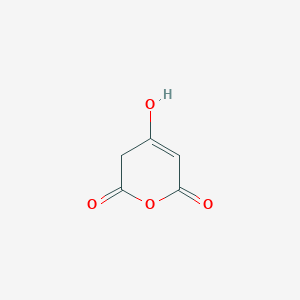
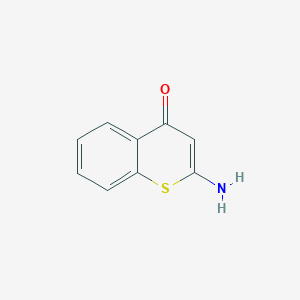
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
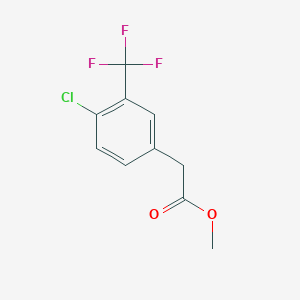
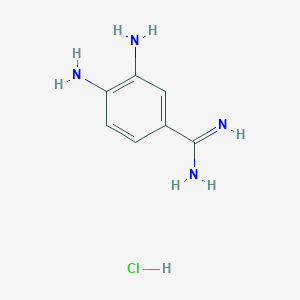
![N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide](/img/structure/B3330124.png)
